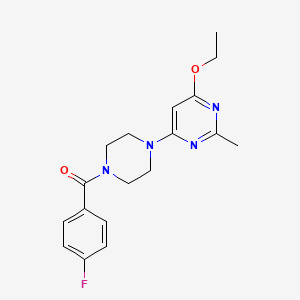

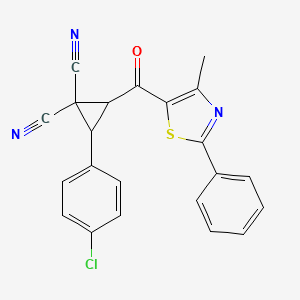

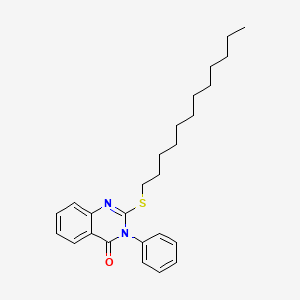

![molecular formula C20H16ClN3O2S B2862952 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide CAS No. 897458-08-1](/img/structure/B2862952.png)

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an imidazo[2,1-b][1,3]thiazole ring, a chlorophenyl group, and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazo[2,1-b][1,3]thiazole ring provides a rigid and planar core, which is substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound that can participate in various reactions. The chlorophenyl and methoxyphenyl groups may also influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the mentioned compound, has shown anticonvulsant activity against seizures induced by maximal electroshock (MES). These findings suggest potential applications in designing new anticonvulsant drugs (Zeynep Aktürk et al., 2002).

Cytotoxic Activity Against Cancer Cell Lines

Compounds bearing the imidazo[2,1-b]thiazole scaffold have been designed, synthesized, and tested for cytotoxicity against human cancer cell lines. One study highlighted a compound with significant inhibitory activity against the MDA-MB-231 breast cancer cell line, demonstrating the potential of such structures in cancer therapy (H. Ding et al., 2012).

Cardiotonic Activity

Imidazo[2,1-b]thiazoles bearing a lactam ring have been synthesized and evaluated for cardiotonic activity, indicating the utility of these structures in developing heart-related therapies (A. Andreani et al., 1996).

Antimicrobial and Anti-inflammatory Activities

A study on acetamido pyrrolyl azoles, including structures with thiazole and imidazole moieties, revealed promising antimicrobial and anti-inflammatory activities. These findings open avenues for the development of new antimicrobial and anti-inflammatory agents (D. Sowmya et al., 2017).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its potential biological activities, such as its role as a CAR agonist . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized. This compound could also be investigated for potential applications in medicinal chemistry, given the biological activity of similar compounds .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .

Mode of Action

This compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by this compound leads to the expression of CYP2B6 , an enzyme involved in drug metabolism. This suggests that the compound may influence the metabolism of other drugs and xenobiotics through the CYP2B6 pathway .

Pharmacokinetics

Given its role as a car agonist, it is likely to influence the pharmacokinetics of other drugs through its effect on cyp2b6 expression .

Result of Action

The activation of CAR and the subsequent expression of CYP2B6 can have several cellular effects. For example, it can increase the metabolism and clearance of certain drugs, potentially altering their efficacy and toxicity . Additionally, some studies suggest that CAR activation may have anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP2B6 could compete with this compound for binding to the enzyme, potentially affecting its efficacy . Furthermore, factors such as pH and temperature could influence the stability of the compound and its ability to bind to CAR .

Análisis Bioquímico

Cellular Effects

The compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-26-17-8-6-15(7-9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-2-4-14(21)5-3-13/h2-9,11-12H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTGQRFKIFADHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

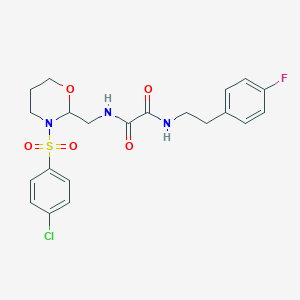

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)

(C)C(C)(C)C](/img/structure/B2862888.png)

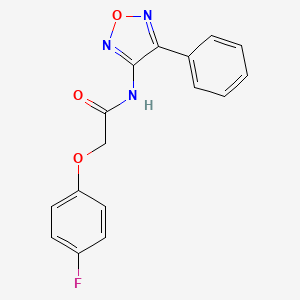

![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)